molecular formula C20H26N2O4S B4170210 N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide

N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide

Cat. No. B4170210
M. Wt: 390.5 g/mol
InChI Key: MBTOWKJFXJUHEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as DMEA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMEA is a synthetic compound that belongs to the class of amides and has a molecular weight of 381.52 g/mol.

Scientific Research Applications

N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of various enzymes such as cathepsin L, calpain, and caspase-3, which are involved in the regulation of apoptosis and cell death. N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has also been found to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

Mechanism of Action

The mechanism of action of N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is not fully understood, but it is believed to act by inhibiting the activity of various enzymes involved in the regulation of apoptosis and cell death. N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL.
Biochemical and Physiological Effects:
N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-cancer activities. It has also been found to exhibit neuroprotective effects in various models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is its potent inhibitory activity against various enzymes involved in the regulation of apoptosis and cell death. However, one of the limitations of N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is its low solubility in water, which makes it difficult to use in in vivo experiments.

Future Directions

There are several future directions for the research on N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. One of the potential applications of N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is its use as a therapeutic agent for the treatment of cancer. Further studies are needed to investigate the efficacy and safety of N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide in preclinical and clinical trials. Another potential application of N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is its use as a neuroprotective agent for the treatment of neurodegenerative diseases. Further studies are needed to investigate the mechanism of action and efficacy of N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide in various models of neurodegenerative diseases.

properties

IUPAC Name

2-(3,4-dimethyl-N-methylsulfonylanilino)-N-(2-ethoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-6-26-19-10-8-7-9-18(19)21-20(23)16(4)22(27(5,24)25)17-12-11-14(2)15(3)13-17/h7-13,16H,6H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTOWKJFXJUHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(C)N(C2=CC(=C(C=C2)C)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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